molecular formula C14H13Cl4N B14059042 [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14059042
M. Wt: 337.1 g/mol
InChI Key: ZZVXRWGBXUVPJP-UHFFFAOYSA-N
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Description

[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a suitable aromatic precursor, followed by the introduction of the dimethylamine group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization can help achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the dimethylamine group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines.

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential toxicity and biological activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industrial applications, this compound can be used as a starting material for the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The chlorine atoms and dimethylamine group play a crucial role in its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A chlorinated phenol with similar reactivity.

    N-(2,4-Dimethylphenyl)formamide: A compound with a related structure and functional groups.

Uniqueness

What sets [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine apart is its unique combination of multiple chlorine atoms and a dimethylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

The compound [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No. 1361724-59-5) is a complex organic molecule notable for its unique structural features, including a chlorinated phenyl ring and a trichlorocyclohexadiene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities driven by its halogenated structure.

Structural Characteristics

  • Molecular Formula : C14H13Cl4N
  • Molar Mass : 337.07 g/mol
  • Structural Features : The presence of multiple chlorine atoms enhances lipophilicity and potentially increases biological activity by facilitating interactions with biological macromolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties :
    • Halogenated compounds often exhibit antimicrobial activities. Studies indicate that similar compounds can inhibit the growth of various pathogens by disrupting cellular membranes or interfering with metabolic processes.
    • The mode of action typically involves the alteration of membrane integrity or enzyme inhibition.
  • Cytotoxicity :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects on human keratinocytes, with IC50 values indicating moderate toxicity levels.
    • Understanding the cytotoxic profile is essential for evaluating the safety and therapeutic window of the compound.
  • Pharmacodynamics and Pharmacokinetics :
    • The structure-activity relationship (SAR) suggests that the presence of chlorine atoms may enhance the compound's ability to interact with specific cellular targets, influencing both pharmacodynamics and pharmacokinetics.
    • High-throughput screening methods can be employed to evaluate its effects on various cellular targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential to inhibit growth of bacterial and fungal pathogens
CytotoxicityModerate toxicity observed in human keratinocytes
Enzyme InhibitionPossible inhibition of key metabolic enzymes
Membrane DisruptionAlteration of cellular membrane integrity

Case Study: Antifungal Activity

A study evaluated the antifungal activity of structurally similar compounds, highlighting their mechanism involving disruption of fungal cell membranes. The Minimum Inhibitory Concentration (MIC) values ranged from 3.9 μg/mL to 62.5 μg/mL, indicating effective fungicidal properties against various strains of Candida spp. This suggests potential applications for the compound in treating fungal infections .

The synthesis of this compound typically involves multiple steps requiring careful control over reaction conditions to optimize yield and purity. The methods may include:

  • Halogenation reactions
  • Coupling reactions with dimethylamine derivatives

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-(2,3,4-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-6-3-8(7-11(12)16)9-4-5-10(15)14(18)13(9)17/h3,5-7,9H,4H2,1-2H3

InChI Key

ZZVXRWGBXUVPJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2CC=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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